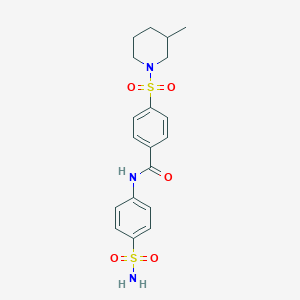

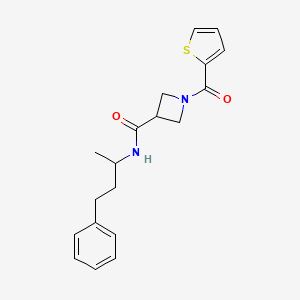

![molecular formula C21H21FN2O2 B2841523 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one CAS No. 849913-91-3](/img/structure/B2841523.png)

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

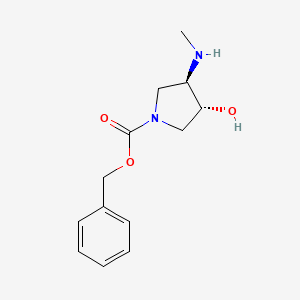

This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues, important for nucleotide synthesis and chemotherapy . It is more selective to ENT2 than to ENT1 .

Synthesis Analysis

The synthesis of this compound involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structure-activity relationship studies showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the interaction of hydrazonoyl chlorides with N-substituted piperazine . Further studies are needed to fully understand the chemical reactions involved.Aplicaciones Científicas De Investigación

Synthesis and Evaluation in Medicinal Chemistry

Arylcycloalkylamines, including phenyl piperidines and piperazines, are essential pharmacophoric groups in antipsychotic agents. Research has shown that arylalkyl substituents can significantly enhance the potency and selectivity of compounds targeting D2-like receptors. The structure of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one suggests its potential applicability in designing drugs with improved selectivity and potency for these receptors, highlighting the importance of composite structures in medicinal chemistry (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are widely recognized for their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The versatility and medicinal significance of the piperazine scaffold in drug design are well-documented, with slight modifications to the substitution pattern on the piperazine nucleus leading to significant differences in medicinal potential. This underscores the importance of such compounds in the rational design of new therapeutic agents (Rathi et al., 2016).

Anti-mycobacterial Activity

The piperazine nucleus serves as a key building block in the development of potent anti-mycobacterial compounds. Recent research has focused on compounds containing piperazine as a crucial component of their structure, displaying significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This area of research is particularly relevant for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents, leveraging the design and structure-activity relationship insights of piperazine-based molecules (Girase et al., 2020).

Chemosensors Development

Compounds based on 4-methyl-2,6-diformylphenol (DFP) demonstrate high selectivity and sensitivity as chemosensors for various analytes. The research into DFP-based chemosensors, including those potentially derived from or related to 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, indicates their application in detecting metal ions, anions, and neutral molecules. This highlights the potential of such compounds in developing advanced materials for chemical sensing and analysis (Roy, 2021).

Mecanismo De Acción

Direcciones Futuras

Future research could focus on further modification of the chemical structure of this compound to lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards associated with this compound.

Propiedades

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c1-15-2-7-20-19(12-15)16(13-21(25)26-20)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUQZIWFTPZQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

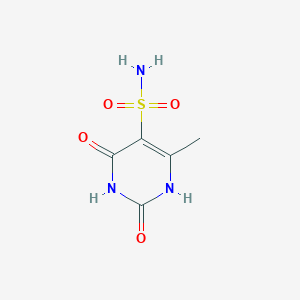

![5-(3-chlorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841441.png)

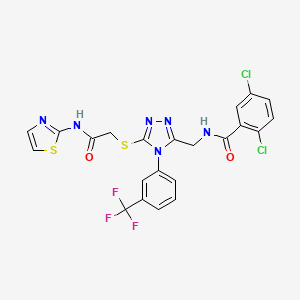

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

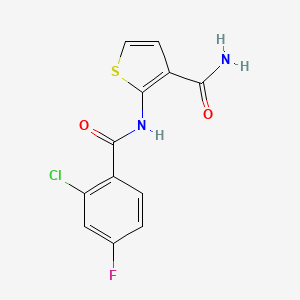

![Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B2841459.png)

![1-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2841460.png)